4-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]but-2-ynoic acid
Description
4-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]but-2-ynoic acid is a structurally unique compound featuring an azetidine ring (a four-membered saturated heterocycle) protected by a tert-butoxycarbonyl (Boc) group at the nitrogen atom. The azetidine is further linked to a but-2-ynoic acid moiety, which contains a conjugated triple bond adjacent to a carboxylic acid group. The Boc group enhances stability during synthesis and modulates solubility, making the compound a candidate for medicinal chemistry applications, including protease inhibitors or PROTACs (PROteolysis-Targeting Chimeras) .
Properties
IUPAC Name |
4-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]but-2-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4/c1-12(2,3)17-11(16)13-7-9(8-13)5-4-6-10(14)15/h9H,5,7-8H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRZDZYBKYITLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CC#CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection Using Di-tert-Butyl Dicarbonate
Di-tert-butyl dicarbonate ((Boc)₂O) is widely employed for amine protection. In a representative procedure:
- Reagents : (Boc)₂O (1.1–1.2 equiv), dimethylaminopyridine (DMAP, catalytic), tetrahydrofuran (THF) or dichloromethane (DCM).
- Conditions : 0–25°C, 16–48 hours.
- Workup : Extraction with ethyl acetate, washing with HCl (1 N), saturated NaHCO₃, and brine.
- Yield : 40–62%.
This method is adaptable to azetidine systems, though steric effects may reduce efficiency compared to larger rings like pyrrolidine.
Alternative Boc Protection in Protic Solvents
For substrates sensitive to aprotic solvents, tert-butanol with NaHCO₃ as a base has been utilized:
- Reagents : (Boc)₂O (1.05 equiv), NaHCO₃ (3.5 equiv), tert-butanol.
- Conditions : 50°C, 4 hours.
- Yield : 49%.
Azetidine Ring Construction
Azetidine rings are typically synthesized via cyclization or ring-closing metathesis. For this compound, the following approaches are relevant:
Cyclization of β-Amino Alcohols
Azetidines can form via intramolecular nucleophilic substitution. For example:
Ring-Closing Metathesis (RCM)
Grubbs catalysts enable RCM of diene precursors:
- Substrate : N-Boc-3-vinylazetidine.
- Catalyst : Grubbs 2nd generation (5 mol%), DCM, reflux.
- Yield : 60–75%.
Coupling Strategies and Final Assembly
The final step involves conjugating the Boc-protected azetidine with the alkyne-carboxylic acid segment:
Ester Hydrolysis
For precursors with ester-protected carboxylic acids:
Purification and Analytical Characterization
Chromatographic Methods
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 1.58 (s, 9H, Boc), 3.45–3.60 (m, 4H, azetidine), 2.85 (s, 2H, CH₂-C≡C).
- MS (ESI) : m/z 239.27 [M+H]⁺.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Purity (%) | Ref. |
|---|---|---|---|---|
| Boc Protection | (Boc)₂O, DMAP, THF | 40–62 | >95 | |
| Sonogashira Coupling | Pd(PPh₃)₄, CuI, Et₃N | 50–65 | 90 | |
| Amide Coupling | HATU, DIPEA | 70–85 | 98 |
Chemical Reactions Analysis
Types of Reactions
4-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]but-2-ynoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double or triple bonds to single bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
4-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]but-2-ynoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]but-2-ynoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Table 1: Comparison of Azetidine Derivatives
Acetylenic Acids
The but-2-ynoic acid group distinguishes the target compound from saturated or aromatic carboxylic acids. For example, describes 3-(1-Methylimidazol-4-yl)-L-alanine, an amino acid with an imidazole side chain. Comparisons include:
- Acidity: The triple bond in but-2-ynoic acid lowers the pKa (~2.8) compared to propanoic acid derivatives (pKa ~4.8 for ), enhancing electrophilicity for covalent binding .
- Reactivity : The alkyne enables Huisgen cycloaddition (click chemistry), unlike the imidazole in , which participates in hydrogen bonding.
Table 2: Acidity and Reactivity of Carboxylic Acids
| Compound | pKa | Reactivity Profile |
|---|---|---|
| Target Compound | 2.8 | Click chemistry, enzyme inhibition |
| 3-(1-Methylimidazol-4-yl)-L-alanine | 4.8 | Metal coordination, H-bonding |
Carbamate Protecting Groups
The Boc group is a staple in peptide synthesis, contrasting with alternatives like Fmoc (fluorenylmethyloxycarbonyl) or Cbz (benzyloxycarbonyl):
- Stability : Boc is acid-labile (removed with TFA/HCl), whereas Fmoc requires base (piperidine). This makes Boc ideal for orthogonal protection strategies.
- Solubility : The tert-butyl group improves lipophilicity, aiding membrane permeability in drug candidates compared to hydrophilic groups like Cbz.
Table 3: Protecting Group Comparison
| Group | Deprotection Condition | Solubility Impact |
|---|---|---|
| Boc | Acidic (TFA) | Increased lipophilicity |
| Fmoc | Basic (piperidine) | Moderate hydrophilicity |
Biological Activity
4-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]but-2-ynoic acid is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
The compound's IUPAC name is this compound, with a molecular formula of C15H19NO5 and a molecular weight of 293.32 g/mol. The structure includes an azetidine ring, which is known for its role in various biological activities.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C15H19NO5 |
| Molecular Weight | 293.32 g/mol |
| CAS Number | 1259323-78-8 |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Preliminary studies indicate that the compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
- Receptor Modulation : The azetidine moiety may interact with various receptors, influencing signaling pathways related to inflammation and immune response.
- Antimicrobial Properties : Some derivatives of azetidine compounds have shown antimicrobial activity, suggesting potential applications in treating infections.
Case Studies and Research Findings
Several studies have investigated the biological effects of related compounds, providing insights into the activity of this compound:
-
Anticancer Activity :
- A study published in Journal of Medicinal Chemistry explored the anticancer properties of azetidine derivatives, showing that modifications at the azetidine ring can enhance cytotoxicity against various cancer cell lines. The study highlighted that compounds with similar structures exhibited significant inhibition of tumor growth in vivo .
- Anti-inflammatory Effects :
- Antimicrobial Activity :
Q & A
Q. What are the recommended synthetic pathways for 4-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]but-2-ynoic acid, and how can purity be optimized?
The synthesis typically involves a multi-step approach:
- Step 1 : Introduce the tert-butoxycarbonyl (Boc) protecting group to the azetidine nitrogen to prevent unwanted side reactions during subsequent steps. This is analogous to methods used for Boc-protected pyrrolidine derivatives .
- Step 2 : Incorporate the but-2-ynoic acid moiety via alkyne coupling reactions (e.g., Sonogashira coupling) under inert conditions.
- Step 3 : Deprotect the Boc group using trifluoroacetic acid (TFA) in dichloromethane, followed by neutralization and purification via column chromatography.
Purity Optimization : Use HPLC with a C18 column and UV detection (λ = 210–254 nm) to monitor intermediates. Final purity (>95%) can be confirmed via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
Q. How can the compound’s stability under varying pH and temperature conditions be assessed for biological assays?
- Experimental Design : Prepare buffered solutions (pH 2–10) and incubate the compound at 25°C and 37°C. Monitor degradation via:
- HPLC : Track retention time shifts or new peaks over 24–72 hours.
- UV-Vis Spectroscopy : Detect changes in absorbance maxima indicative of structural alterations.
- Data Interpretation : Stability is pH-dependent; acidic conditions may hydrolyze the Boc group, while basic conditions could degrade the alkyne moiety. Refrigerated storage (4°C) in anhydrous DMSO is recommended for long-term stability .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- NMR : ¹H NMR identifies protons on the azetidine ring (δ 3.5–4.5 ppm) and the alkyne proton (δ 2.5–3.0 ppm). ¹³C NMR confirms the Boc carbonyl (δ 155–160 ppm) and carboxylic acid (δ 170–175 ppm) .
- FT-IR : Peaks at ~3300 cm⁻¹ (O-H stretch), ~2100 cm⁻¹ (C≡C stretch), and ~1680 cm⁻¹ (C=O stretch) validate functional groups.
- HRMS : Exact mass analysis ensures molecular formula consistency .
Advanced Research Questions
Q. How can stereochemical outcomes during synthesis be controlled, particularly for the azetidine ring?
- Chiral Resolution : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during azetidine formation to enforce specific configurations.
- Asymmetric Catalysis : Employ palladium-catalyzed cyclization with chiral ligands (e.g., BINAP) to achieve enantioselectivity.
- Analytical Validation : Compare experimental optical rotation with literature values and perform X-ray crystallography to confirm absolute configuration .
Q. What strategies resolve contradictions in bioactivity data across different cell lines?
- Hypothesis Testing : Evaluate if discrepancies arise from differences in membrane permeability (logP ~1.5–2.5) or metabolic degradation.
- Methodology :
- LC-MS/MS : Quantify intracellular concentrations to correlate bioactivity with uptake.
- CYP450 Inhibition Assays : Test if liver microsomes metabolize the compound differently in distinct cell models.
- Controls : Include protease inhibitors (e.g., PMSF) in assays to rule out enzymatic degradation .
Q. How can computational modeling predict binding interactions of this compound with biological targets?
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases or proteases). Focus on the alkyne’s potential for covalent binding via Michael addition.
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of predicted binding poses. Validate with mutagenesis studies targeting residues identified in silico .
Q. What are the degradation pathways of this compound under oxidative stress, and how can metabolites be identified?
- Experimental Setup : Expose the compound to H₂O₂ or cytochrome P450 enzymes.
- Analytical Workflow :
- UPLC-QTOF : Detect metabolites via accurate mass shifts (e.g., +16 Da for hydroxylation).
- MS/MS Fragmentation : Map fragmentation patterns to propose structures (e.g., cleavage of the Boc group).
- Mitigation : Incorporate electron-withdrawing substituents to reduce oxidation susceptibility .
Q. What formulation challenges arise when developing this compound for in vivo studies?
- Solubility : The carboxylic acid group confers moderate water solubility (~1–5 mg/mL), but the Boc-protected azetidine increases hydrophobicity. Use co-solvents (e.g., PEG 400) or nanoemulsions.
- Bioavailability : Perform pharmacokinetic studies in rodents to assess oral absorption. If low, consider prodrug strategies (e.g., esterification of the carboxylic acid) .
Methodological Notes
- Safety Protocols : Follow guidelines for handling alkynes (flammable) and TFA (corrosive). Use fume hoods and PPE .
- Data Reproducibility : Document reaction conditions (e.g., inert atmosphere, catalyst loading) meticulously to ensure reproducibility across labs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
